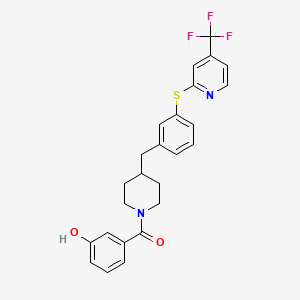

Magl-IN-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It exhibits an inhibitory concentration half-maximal (IC50) value of 2.5 ± 0.4 nM for human MAGL (hMAGL) . MAGL is a serine hydrolase enzyme involved in the hydrolysis of monoacylglycerols into free fatty acids and glycerol, playing a crucial role in the endocannabinoid system by regulating the levels of 2-arachidonoylglycerol (2-AG) .

Chemical Reactions Analysis

Magl-IN-8 undergoes various types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

Substitution: Common reagents used in substitution reactions include halogenating agents and nucleophiles.

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the formation of its constituent parts.

Scientific Research Applications

Magl-IN-8 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of MAGL and its effects on lipid metabolism.

Biology: Helps in understanding the role of MAGL in the endocannabinoid system and its impact on various biological processes.

Industry: Utilized in the development of new pharmaceuticals targeting MAGL for various therapeutic purposes.

Mechanism of Action

Magl-IN-8 exerts its effects by inhibiting the activity of monoacylglycerol lipase. This inhibition leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), which is an endogenous agonist of cannabinoid receptors 1 and 2 (CB1R and CB2R). The inhibition of MAGL also reduces the production of arachidonic acid and its downstream eicosanoids, thereby modulating inflammatory and neuroprotective pathways .

Comparison with Similar Compounds

Magl-IN-8 is compared with other similar compounds such as:

Magl-IN-9: Another reversible inhibitor of MAGL with an IC50 value of 2.7 nM.

Magl-IN-10: Exhibits favorable ADME properties and low in vivo toxicity, applicable in cancer and neurological disorder studies.

Magl-IN-11:

This compound stands out due to its potent inhibitory activity and specific applications in studying the endocannabinoid system and related therapeutic areas.

Properties

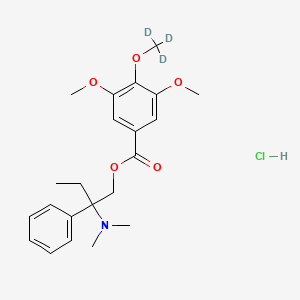

Molecular Formula |

C25H23F3N2O2S |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

(3-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]methanone |

InChI |

InChI=1S/C25H23F3N2O2S/c26-25(27,28)20-7-10-29-23(16-20)33-22-6-1-3-18(14-22)13-17-8-11-30(12-9-17)24(32)19-4-2-5-21(31)15-19/h1-7,10,14-17,31H,8-9,11-13H2 |

InChI Key |

DKZSLMUJNIBFIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)